2-(Benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-N-phenyl-acetamide
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Overview
Description
2-(Benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-N-phenyl-acetamide is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For 2-(Benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-N-phenyl-acetamide, a similar approach can be employed, where 2-aminophenol is reacted with appropriate starting materials under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves the use of efficient catalytic systems, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, to enhance the yield and selectivity of the desired product . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-N-phenyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-(Benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-N-phenyl-acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-N-phenyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-N-phenyl-acetamide include other benzoxazole derivatives such as:
- 2-(Benzooxazol-2-ylsulfanyl)-N-(4-bromo-phenyl)-acetamide
- 2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H25N3O3S |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
2-(N-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]anilino)-N-cyclohexylacetamide |
InChI |
InChI=1S/C23H25N3O3S/c27-21(24-17-9-3-1-4-10-17)15-26(18-11-5-2-6-12-18)22(28)16-30-23-25-19-13-7-8-14-20(19)29-23/h2,5-8,11-14,17H,1,3-4,9-10,15-16H2,(H,24,27) |
InChI Key |
NLAPWBQFNLLFHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN(C2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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